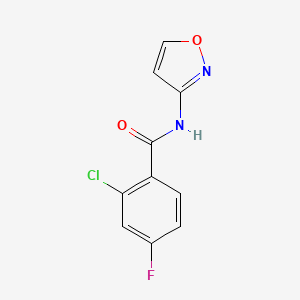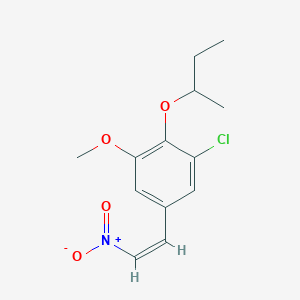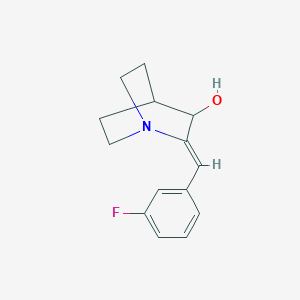![molecular formula C25H24N2O3 B5366324 N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)
N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide, also known as BMVC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMVC is a member of the vinca alkaloid family, which has been extensively studied for its anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is not fully understood, but it is thought to act by disrupting microtubule formation in cells. Microtubules are important structures involved in cell division, and their disruption can lead to cell death. This compound has been shown to bind to tubulin, the protein that makes up microtubules, and inhibit its polymerization.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels. This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It has potent anti-cancer properties and has been shown to be effective against a variety of cancer cell lines. However, there are also limitations to its use in lab experiments. It is a complex compound that may require specialized equipment and expertise for its synthesis and analysis. It may also have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of future directions for research on N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide. One area of interest is the development of more potent analogs of this compound with improved anti-cancer properties. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Overall, this compound has shown great potential as a lead compound for the development of novel anti-cancer and neuroprotective drugs.
Méthodes De Synthèse
N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with benzylamine to form N-benzyl-4-methylbenzamide. This compound is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized and can be achieved in high yields with good purity.
Applications De Recherche Scientifique
N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. It has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-8-12-21(13-9-18)24(28)27-23(16-19-10-14-22(30-2)15-11-19)25(29)26-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNKVJPFIDHVDQ-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)
![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)
![3-{2-[butyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366267.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)
![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)